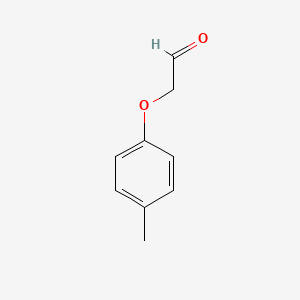

(4-Methylphenoxy)acetaldehyde

Description

Research Context and Significance in Organic Chemistry

In the realm of organic chemistry, (4-Methylphenoxy)acetaldehyde is recognized as a valuable intermediate for the synthesis of more complex molecules. Its utility is particularly noted in the production of fragrances, flavors, and as a building block for pharmaceuticals and agrochemicals. fragranceu.com The reactivity of its aldehyde group allows it to participate in a variety of chemical transformations.

Key reactions involving this compound include:

Oxidation: It can be converted to (4-Methylphenoxy)acetic acid.

Reduction: It can be reduced to form (4-Methylphenoxy)ethanol. It can also be produced via the reduction of (4-Methylphenoxy)acetyl chloride using reducing agents.

Substitution Reactions: The aldehyde function can be replaced by other groups through nucleophilic substitution pathways.

This versatility makes it a key component in the synthesis of a wide array of derivatives that are explored for various applications. lookchem.com For example, its parent compound, (4-Methylphenoxy)acetyl chloride, is used to create inhibitors for specific enzymes and receptors in medicinal chemistry, contributing to drug discovery efforts.

Historical Perspectives on Phenoxyacetaldehyde (B1585835) Derivatives in Synthesis

The synthesis of phenoxyacetaldehyde derivatives has been a subject of study for many decades. A notable historical method for producing the parent compound, phenoxyacetaldehyde, was detailed in a 1959 patent. This process involved the vapor phase oxidation of phenoxyethanol (B1677644). google.com

A crucial aspect of this invention was the use of a supported silver metal catalyst at a controlled temperature range of approximately 225 to 275 °C. google.com Prior attempts to oxidize phenoxyethanol using known procedures for aliphatic glycol ethers, which employed higher temperatures of 400° C or more, had failed to yield any phenoxyacetaldehyde. google.com The patented process, which passed a vaporous mixture of phenoxyethanol and excess air over the catalyst, achieved yields of 30 to 40% and efficiencies of 70 to 100%. google.com

More recent chemical synthesis methods for phenoxyacetaldehyde derivatives include the oxidation of a diol precursor. For instance, 2-Phenoxyacetaldehyde can be prepared by the periodate-mediated cleavage of 3-phenoxy-1,2-propanediol. csic.esacs.org

Current Research Frontiers for Aryloxyacetaldehyde Compounds

The broader class of aryloxyacetaldehyde compounds continues to be an active area of research, with new applications being discovered in catalysis, medicinal chemistry, and materials science. rsc.orgopenmedicinalchemistryjournal.commdpi.comopenmedicinalchemistryjournal.comrsc.org These compounds are versatile precursors for constructing complex molecular architectures, particularly heterocyclic systems. nih.govtandfonline.com

One significant frontier is their use in N-heterocyclic carbene (NHC)-catalyzed reactions. Researchers have developed a domino process where an NHC reacts with an α-aryloxyacetaldehyde to generate a reactive enol intermediate. This intermediate can then participate in further reactions, such as a conjugate addition and acylation sequence, to efficiently synthesize substituted coumarins, which are important oxygenated heterocycles with biological activity. nih.gov

Aryloxyacetaldehydes are also key starting materials for other important heterocyclic structures. For example, the polyphosphoric acid (PPA) catalyzed cyclization of aryloxyacetaldehyde acetals provides a general and improved method for the synthesis of 2,3-unsubstituted benzofurans. tandfonline.com

Furthermore, in the field of biocatalysis, aryloxyacetaldehydes are used in chemoenzymatic synthesis. They serve as substrates in tandem enzymatic reactions, such as aldol (B89426) additions combined with transaminations, to produce valuable chiral molecules like amino-diols and their derivatives. csic.esacs.org These advanced synthetic strategies highlight the ongoing importance of aryloxyacetaldehydes as versatile building blocks in modern organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenoxy)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-8-2-4-9(5-3-8)11-7-6-10/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNAUDMYKHHEOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052380 | |

| Record name | (4-Methylphenoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67845-46-9 | |

| Record name | 2-(4-Methylphenoxy)acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methylphenoxyacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, 2-(4-methylphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (4-Methylphenoxy)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methylphenoxy)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYLPHENOXYACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQL6T929HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 4 Methylphenoxy Acetaldehyde

Core Aldehyde Functional Group Reactivity

The aldehyde group in (4-Methylphenoxy)acetaldehyde is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. ksu.edu.sa This inherent reactivity allows for a variety of transformations, including additions, oxidations, and reductions.

Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated to yield an alcohol.

The general mechanism can be described in two steps:

Nucleophilic Attack: The nucleophile forms a covalent bond with the carbonyl carbon, leading to a tetrahedral intermediate where the oxygen atom carries a negative charge. libretexts.org

Protonation: The negatively charged oxygen atom (alkoxide) is protonated by an acid source (like water or a mild acid added to the reaction) to form the final neutral product. libretexts.org

Aldehydes, including this compound, are generally more reactive towards nucleophiles than ketones due to less steric hindrance around the carbonyl carbon and fewer electron-donating alkyl groups. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Grignard Reagents (R-MgX) | Secondary Alcohol | This compound + R-MgX → (4-Methylphenoxy)ethyl-R-alcohol |

| Cyanide (CN⁻) | Cyanohydrin | This compound + HCN → 2-hydroxy-3-(4-methylphenoxy)propanenitrile |

| Alcohols (R'OH) | Hemiacetal/Acetal | This compound + R'OH ⇌ Hemiacetal (+R'OH, H⁺) → Acetal |

The aldehyde group is readily oxidized to a carboxylic acid. youtube.com This transformation is a common reaction for this compound, yielding (4-Methylphenoxy)acetic acid. Various oxidizing agents can be employed, ranging from strong, classical reagents to milder, more selective modern systems.

Common oxidizing agents include:

Potassium Dichromate(VI) (K₂Cr₂O₇): In the presence of dilute sulfuric acid, this strong oxidant converts the aldehyde to a carboxylic acid. The reaction is visually indicated by a color change of the chromium species from orange (Cr₂O₇²⁻) to green (Cr³⁺). libretexts.orglibretexts.org

Potassium Permanganate (KMnO₄): This is another powerful oxidizing agent that can be used under acidic or alkaline conditions. youtube.com

Tollens' Reagent ([Ag(NH₃)₂]⁺): This mild oxidizing agent is used in the "silver mirror test" to distinguish aldehydes from ketones. The aldehyde is oxidized to the corresponding carboxylate salt, while silver(I) ions are reduced to elemental silver. libretexts.org

Modern Reagents: Milder and more selective methods have been developed, such as using Oxone or electrocatalytic methods with mediators like 4-acetamido-TEMPO (ACT), which can operate under ambient conditions. organic-chemistry.orgresearchgate.net Light-induced autoxidation using oxygen as the sole oxidant also presents an environmentally friendly pathway. rsc.org

The general oxidation reaction is: 3 RCHO + Cr₂O₇²⁻ + 8 H⁺ → 3 RCOOH + 2 Cr³⁺ + 4 H₂O (using acidified dichromate) libretexts.org

Reduction to Alcohols: this compound can be reduced to its corresponding primary alcohol, (4-Methylphenoxy)ethanol. This is a nucleophilic addition reaction involving a hydride ion (H⁻) as the nucleophile.

Common reducing agents for this transformation include:

Sodium Borohydride (B1222165) (NaBH₄): A mild and selective reagent that is easy to handle and effective for reducing aldehydes and ketones. masterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, capable of reducing a wider range of functional groups. It reacts violently with water and requires anhydrous conditions.

The reaction with sodium borohydride is typically irreversible because the hydride ion is a very strong base. masterorganicchemistry.com

Reduction to Amines (Reductive Amination): A one-pot conversion of an aldehyde to an amine can be achieved through reductive amination. This process involves two key steps:

Imine Formation: The aldehyde reacts with a primary or secondary amine to form an imine (or an enamine).

Reduction: The intermediate imine is then reduced to the final amine.

This method avoids the problem of multiple alkylations that can occur when trying to alkylate an amine directly. masterorganicchemistry.com A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to not reduce the initial aldehyde but are capable of reducing the intermediate iminium ion. masterorganicchemistry.comorganic-chemistry.org

Table 2: Common Reducing Agents for Aldehyde Conversion

| Target Product | Reaction Type | Typical Reagents |

|---|---|---|

| (4-Methylphenoxy)ethanol | Reduction | NaBH₄, LiAlH₄ |

| Substituted (4-Methylphenoxy)ethyl-amine | Reductive Amination | Amine (R-NH₂), NaBH₃CN or NaBH(OAc)₃ |

Rearrangement and Cleavage Reactions

Beyond reactions centered on the carbonyl bond, this compound can undergo reactions involving cleavage of the carbon skeleton, particularly deformylation.

Research on phenoxyacetaldehyde (B1585835), the parent compound of this compound, has shown that it can undergo decarbonylation when induced by peroxides. acs.org This type of reaction involves the loss of carbon monoxide (CO) from the aldehyde functional group. The mechanism is believed to proceed through a free-radical chain reaction initiated by the thermal decomposition of a peroxide initiator, such as di-tert-butyl peroxide.

The proposed mechanism involves the following key steps:

Initiation: The peroxide decomposes upon heating to generate free radicals.

Propagation: A radical abstracts the aldehydic hydrogen atom, forming an acyl radical (R-C•=O).

Decarbonylation: The acyl radical rapidly loses a molecule of carbon monoxide to form a new alkyl or aryl radical.

Termination: Radicals combine to form stable products.

This process is a key example of a deformylation reaction driven by radical intermediates.

Aldehyde deformylation is a significant reaction in both synthetic organic chemistry and biological systems. manchester.ac.ukrsc.org It generally involves the cleavage of a C-C bond, removing the formyl group. In biological contexts, enzymes like cytochrome P450 catalyze oxidative deformylation reactions. manchester.ac.uknih.gov

Mechanistically, deformylation can proceed through various pathways beyond the radical decarbonylation described above:

Oxidative Deformylation: This pathway is common in biological systems and can be mimicked in synthetic chemistry. For instance, cytochrome P450 enzymes are thought to utilize a ferric peroxide active species (Compound 0) which performs a nucleophilic attack on the aldehyde carbonyl. nih.gov This leads to the formation of an unstable intermediate that fragments, releasing formic acid and a product with one less carbon. manchester.ac.uknih.gov

Metal-Catalyzed Deformylation: Transition metals can catalyze the deformylation of aldehydes, often as a key step in larger synthetic sequences like coupling reactions. manchester.ac.uk

Photocatalytic Deformylation: Visible-light photoredox catalysis can be used to generate acyl radicals from related compounds like α-oxo carboxylic acids, which then undergo decarboxylation, a process mechanistically related to deformylation. organic-chemistry.org

While specific studies on this compound in these contexts are not widely reported, the general principles of aldehyde chemistry suggest its susceptibility to these deformylation pathways under appropriate catalytic conditions. rsc.orgacs.org

Advanced Reaction Mechanisms

The synthesis and functionalization of arylacetaldehydes, including this compound, are governed by sophisticated reaction mechanisms that leverage transition metal catalysis. These advanced methods provide precise control over molecular architecture, enabling the efficient construction and modification of this important structural motif. Mechanistic studies in this area focus on understanding the intricate steps within catalytic cycles, the role of transient intermediates, and the factors that dictate selectivity.

The formation of arylacetaldehydes can be achieved through several catalytic pathways, most notably via the hydroformylation of vinyl ethers or the cross-coupling of aryl precursors with a C2 synthon. While direct catalytic routes starting from phenols are less common, analogous transformations provide deep insight into the plausible mechanisms for synthesizing compounds like this compound from precursors such as 4-methylphenyl vinyl ether.

One of the most prominent methods is the rhodium-catalyzed hydroformylation of vinyl ethers. This atom-economical process introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For a substrate like a vinyl aryl ether, this reaction can produce the corresponding aryloxyacetaldehyde. The catalytic cycle, shown in Figure 1, is generally understood to proceed through the following key steps:

Ligand Dissociation and Olefin Coordination: A coordinatively unsaturated, active rhodium hydride complex is generated from a precatalyst. The vinyl ether substrate then coordinates to the metal center.

Hydrorhodation: Migratory insertion of the alkene into the rhodium-hydride bond occurs. This step is crucial as it determines the regioselectivity of the reaction. For vinyl ethers, this typically forms a branched α-alkoxyalkyl-rhodium intermediate.

CO Insertion (Carbonylation): A molecule of carbon monoxide (CO) inserts into the rhodium-alkyl bond, forming an acyl-rhodium complex.

Oxidative Addition and Reductive Elimination: The cycle is often completed by oxidative addition of H₂ followed by reductive elimination of the aldehyde product, which regenerates the rhodium hydride catalyst acs.orgresearchgate.netchemistryviews.org. The regioselectivity towards the branched product, leading to the desired α-arylacetaldehyde structure, can be controlled by the choice of ligands on the rhodium catalyst acs.orgnih.gov.

Another significant strategy involves palladium-catalyzed cross-coupling reactions , such as the Mizoroki-Heck reaction. This approach could involve coupling an aryl halide or triflate with a vinyl ether. While this typically yields a β-substituted product, specific ligand and substrate choices can influence regioselectivity to favor the α-arylated vinyl ether, which can then be hydrolyzed to the arylacetaldehyde nih.gov.

A more direct route involves the iridium-catalyzed arylation of a formylmethyl (B1220840) equivalent. For instance, studies have shown that arylboronic acids can couple with vinylene carbonate in the presence of an iridium catalyst researchgate.net. Vinylene carbonate acts as a synthetic equivalent of a formylmethyl anion. The proposed catalytic cycle involves the transmetalation of the aryl group from boron to iridium, followed by insertion of the vinylene carbonate and subsequent ring-opening and hydrolysis to afford the final arylacetaldehyde product researchgate.net.

Table 1: Comparison of Catalytic Strategies for Arylacetaldehyde Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Catalytic Method | Metal Catalyst | Typical Aryl Source | C2 Source | Key Mechanistic Steps | Primary Product Before Hydrolysis |

|---|---|---|---|---|---|

| Hydroformylation | Rhodium | Aryl Vinyl Ether | CO / H₂ | Hydrorhodation, Carbonylation, Reductive Elimination acs.orgresearchgate.net | Arylacetaldehyde |

| Mizoroki-Heck Coupling | Palladium | Aryl Halide/Triflate | Vinyl Ether | Oxidative Addition, Carbopalladation, β-Hydride Elimination nih.gov | α- or β-Arylated Vinyl Ether |

| Arylation of Formylmethyl Equivalent | Iridium | Arylboronic Acid | Vinylene Carbonate | Transmetalation, Olefin Insertion, Ring Opening/Hydrolysis researchgate.net | Arylacetaldehyde |

Transition metal-catalyzed C–H functionalization has become a powerful tool for molecular synthesis, as it allows for the derivatization of otherwise inert C-H bonds nih.gov. A significant advancement in this field is the use of transient directing groups (TDGs), which avoids the need for separate steps to install and remove a conventional directing group rsc.orgrsc.orgbohrium.com. This strategy is particularly effective for aldehydes, which can reversibly form imines with amine-based TDGs researchgate.netnih.gov.

The general mechanism for palladium-catalyzed β-C(sp³)–H arylation of an aliphatic aldehyde using an amino acid as a TDG is illustrated in Figure 2. The key steps are:

Reversible Imine Formation: The aldehyde substrate reacts with a catalytic amount of an amino acid (e.g., glycine, tert-leucine) to form an imine in situ nih.govkhanacademy.org.

Chelation-Assisted C-H Activation: The imine and the carboxylate of the amino acid act as a bidentate, L,X-type ligand that chelates to a Pd(II) salt. This assembly positions the palladium catalyst in proximity to a specific C–H bond, facilitating regioselective C–H cleavage via a concerted metalation-deprotonation (CMD) mechanism to form a five- or six-membered palladacycle nih.govnih.gov.

Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the Pd(II) center, generating a Pd(IV) intermediate.

Reductive Elimination: The C-C bond is formed through reductive elimination from the Pd(IV) complex, releasing the arylated imine product and regenerating a Pd(II) species.

Hydrolysis and Catalyst Regeneration: The imine is readily hydrolyzed to release the functionalized aldehyde product, and the TDG is regenerated, allowing it to participate in another catalytic cycle nih.gov.

The structure of the TDG is critical for controlling site-selectivity. By rationally designing the TDG, the reaction can be guided to functionalize different positions. For example, using 3-amino-3-methylbutyric acid as the TDG favors the formation of a six-membered palladacycle, leading to β-methylene C–H arylation nih.govresearchgate.net. In contrast, employing tert-leucine as the TDG can switch the selectivity to the more remote γ-position by favoring a more stable seven-membered palladacycle transition state nih.govresearchgate.net. This control is achieved by matching the bite angle of the TDG with the desired palladacycle size to minimize strain in the C-H activation transition state nih.gov.

Table 2: Examples of Transient Directing Groups (TDGs) for Aldehyde C-H Functionalization This table is interactive. Users can sort columns by clicking on the headers.

| Transient Directing Group (TDG) | Target C-H Bond | Metal Catalyst | Ligand Type | Proposed Palladacycle Size | Reference |

|---|---|---|---|---|---|

| Glycine | Benzylic C(sp³)-H | Pd(OAc)₂ | Bidentate (N, O) | 5-membered | nih.gov |

| N-Tosylethylenediamine | β-C(sp³)-H (tertiary aldehydes) | Pd(OAc)₂ | Bidentate (N, N) | 6-membered | nih.govresearchgate.net |

| 3-Amino-3-methylbutyric acid | β-Methylene C(sp³)-H | Pd(OAc)₂ | Bidentate (N, O) | 6-membered | nih.govresearchgate.net |

| tert-Leucine | γ-Methyl C(sp³)-H | Pd(OAc)₂ | Bidentate (N, O) | 7-membered | nih.govresearchgate.net |

| 2-Methylsulfinyl aniline | ortho-C(sp²)-H (benzaldehydes) | Palladium | Monodentate (S) | Not Applicable | rsc.org |

The Wacker process, or Wacker-Tsuji oxidation, is the palladium-catalyzed oxidation of a terminal alkene libretexts.orgorganic-chemistry.orgchem-station.com. In its classic form, the reaction converts terminal olefins to methyl ketones, following Markovnikov's rule of regioselectivity, where the nucleophile (water) attacks the more substituted carbon of the alkene alfa-chemistry.com. However, achieving anti-Markovnikov selectivity to produce aldehydes is a significant synthetic goal, and several mechanistic strategies have been developed to achieve this outcome rsc.orgnih.gov. The synthesis of this compound could be envisioned via the anti-Markovnikov oxidation of 4-methylphenyl vinyl ether.

Mechanisms to enforce aldehyde selectivity can be broadly categorized as either substrate-controlled or catalyst-controlled.

Substrate-Controlled Aldehyde Selectivity: For certain substrates, particularly styrenes, anti-Markovnikov oxidation can be favored. Mechanistic studies suggest that the reaction may proceed through a η⁴-palladium-styrene complex wikipedia.orgacs.org. This type of coordination is thought to favor nucleophilic attack at the internal carbon of the double bond, leading to a linear aldehyde product after subsequent steps. Another substrate-based strategy involves placing a coordinating group at the allylic or homoallylic position of the olefin. This directing group can chelate to the palladium catalyst, steering the nucleophilic attack to the terminal carbon to form a thermodynamically favored palladacycle, ultimately yielding the anti-Markovnikov aldehyde product wikipedia.org.

Catalyst- and Reagent-Controlled Aldehyde Selectivity: More general strategies rely on modifying the catalyst system or reaction conditions.

Palladium-Nitrite Systems: A significant breakthrough was the development of a palladium/copper/nitrite (B80452) catalytic system that selectively oxidizes unactivated terminal alkenes to aldehydes acs.orgcaltech.edu. It is proposed that a nitrite ligand coordinates to the palladium center, fundamentally altering the regioselectivity of the hydroxypalladation step to favor the anti-Markovnikov pathway caltech.edu. This method has been successfully applied to sterically hindered olefins that are otherwise poor substrates acs.orgcaltech.edu.

Bulky Alcohol Nucleophiles: An alternative strategy involves replacing water with a bulky alcohol, such as tert-butanol (B103910) (t-BuOH), as the nucleophile acs.orgresearchgate.net. Due to steric hindrance, the bulky alkoxypalladation preferentially occurs at the terminal carbon of the olefin, leading to the formation of a linear vinyl ether intermediate. This intermediate is then hydrolyzed in situ by the acid generated during the reaction to give the final aldehyde product acs.orgresearchgate.net. This approach has shown excellent aldehyde selectivity for a range of aryl-substituted olefins acs.org.

These advanced methods provide powerful tools for controlling the outcome of the Wacker oxidation, enabling the selective synthesis of aldehydes from readily available terminal alkenes.

Table 3: Mechanistic Approaches for Aldehyde Selectivity in Wacker-Type Oxidations This table is interactive. Users can sort columns by clicking on the headers.

| Selectivity Control | Catalyst System | Key Reagent/Condition | Proposed Mechanistic Feature | Typical Substrate | Reference |

|---|---|---|---|---|---|

| Substrate Control | PdCl₂(PhCN)₂ / CuCl₂ | Directing group on substrate | Chelation-controlled hydroxypalladation | Alkenes with allylic/homoallylic directing groups | wikipedia.org |

| Substrate Control | Pd(II) | Absence of reoxidants | Formation of η⁴-palladium-styrene complex | Styrenes | wikipedia.orgacs.org |

| Catalyst Control | PdCl₂(PhCN)₂ / CuCl₂ | AgNO₂ | Nitrite ligand modifies regioselectivity | Unbiased/Hindered terminal alkenes | acs.orgcaltech.edu |

| Reagent Control | PdCl₂(MeCN)₂ | t-BuOH / Benzoquinone | Sterically-driven formation of a linear vinyl ether intermediate | Aryl-substituted olefins | acs.orgresearchgate.net |

Role As a Versatile Synthetic Building Block in Organic Chemistry

Precursor in Pharmaceutical and Agrochemical Synthesis Intermediates

(4-Methylphenoxy)acetaldehyde is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The reactivity of its aldehyde group is central to its utility, enabling a variety of chemical transformations.

Key reactions that underscore its role as a synthetic precursor include:

Oxidation: The aldehyde functional group can be readily oxidized to form (4-methylphenoxy)acetic acid. This carboxylic acid derivative can then serve as a starting material for a range of further chemical modifications.

Reduction: The aldehyde can be reduced to the corresponding alcohol, (4-methylphenoxy)ethanol. Alcohols are versatile intermediates, capable of undergoing numerous subsequent reactions.

Reductive Amination: The aldehyde can react with amines in the presence of a reducing agent to form substituted N-(aryloxyethyl)amines. This reaction is a powerful tool for introducing the (4-methylphenoxy)ethyl scaffold into more complex molecules, a common motif in biologically active compounds.

While specific, publicly available examples of marketed pharmaceuticals or agrochemicals directly synthesized from this compound are not extensively documented, its classification as a bulk drug intermediate suggests its use in the proprietary synthesis of various active compounds lookchem.com. The chemical literature on related aryloxyacetaldehydes supports the potential for this compound to be a key component in the synthesis of a diverse range of biologically active molecules.

Table 1: Key Transformations of this compound for Intermediate Synthesis

| Transformation | Reagents and Conditions | Product | Potential Applications |

| Oxidation | Oxidizing agent (e.g., KMnO4, CrO3) | (4-Methylphenoxy)acetic acid | Synthesis of esters, amides, and other carboxylic acid derivatives |

| Reduction | Reducing agent (e.g., NaBH4, LiAlH4) | (4-Methylphenoxy)ethanol | Synthesis of ethers, esters, and halides |

| Reductive Amination | Amine (R-NH2), reducing agent (e.g., NaBH3CN) | N-((4-methylphenoxy)ethyl)amine | Incorporation of the aryloxyethyl moiety into bioactive molecules |

Integration into Complex Heterocyclic Systems

The aldehyde functionality of this compound makes it a suitable substrate for various cyclization reactions to form complex heterocyclic systems. Heterocycles are core structures in a vast number of pharmaceuticals and natural products.

One documented example for a related class of compounds is the synthesis of benzofurans from aryloxyacetaldehyde acetals via a cyclization reaction catalyzed by polyphosphoric acid (PPA) tandfonline.com. This suggests a plausible pathway for the synthesis of 6-methylbenzofuran (B97374) from this compound.

Furthermore, this compound can be envisioned as a key reactant in several well-established multicomponent reactions for heterocycle synthesis:

Gewald Reaction: This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene wikipedia.orgumich.eduresearchgate.netorganic-chemistry.org. This compound could potentially serve as the aldehyde component in this reaction, leading to the formation of thiophenes bearing a (4-methylphenoxy)methyl substituent.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a ring-closing electrophilic substitution to form a tetrahydroisoquinoline or a related heterocyclic system wikipedia.orgjk-sci.comdepaul.educlockss.orgchemeurope.com. While typically used with electron-rich arylethylamines, the use of this compound as the aldehyde component could lead to the synthesis of novel isoquinoline (B145761) derivatives.

Ugi Reaction: The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide chemeurope.comwikipedia.orgnih.govorganic-chemistry.org. The incorporation of this compound in this reaction would result in a dipeptide-like structure with a (4-methylphenoxy)methyl side chain, which could be a precursor for more complex heterocyclic systems.

Table 2: Potential Heterocycle Syntheses Involving this compound

| Reaction Name | Reactants | Potential Heterocyclic Product |

| Benzofuran (B130515) Synthesis | This compound acetal, PPA | 6-Methylbenzofuran |

| Gewald Reaction | This compound, α-cyanoester, sulfur, base | Substituted 2-aminothiophene |

| Pictet-Spengler Reaction | β-arylethylamine, this compound | Substituted tetrahydroisoquinoline |

| Ugi Reaction | Amine, isocyanide, carboxylic acid, this compound | Precursor to complex heterocycles |

Application in Pseudopeptide and Peptide Mimetics Synthesis

Peptide aldehydes are an important class of compounds, often used as protease inhibitors and as intermediates in the synthesis of more complex peptide mimetics umich.edunih.gov. While the direct use of this compound in this context is not extensively reported, its structure lends itself to incorporation into pseudopeptides.

The Ugi four-component reaction, as mentioned previously, is a powerful tool for the synthesis of peptide-like molecules nih.govorganic-chemistry.org. By utilizing this compound as the aldehyde component, a diverse library of α-aminoacyl amide derivatives with a (4-methylphenoxy)methyl side chain can be generated. These structures can serve as mimics of natural peptide motifs and can be screened for biological activity.

The synthesis of peptoids, or N-substituted glycines, is another area where this compound could find application. The submonomer method of peptoid synthesis involves a two-step cycle of acylation and displacement. While not a direct application of the aldehyde, derivatives of this compound could potentially be used to generate novel side chains for incorporation into peptoid structures.

Utilization in Poly-Aldol Condensation for Higher Carbon Products

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone ucla.educoleparmer.comlibretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.com. The subsequent dehydration of the aldol addition product leads to an α,β-unsaturated carbonyl compound, a process known as the aldol condensation.

This compound, having α-hydrogens, can undergo a self-aldol condensation. However, its utility is more pronounced in crossed aldol reactions, where it reacts with another carbonyl compound ucla.eduyoutube.compearson.com. In such reactions, this compound can act as either the enolate precursor or the electrophilic carbonyl component.

A particularly useful variation is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks α-hydrogens ucla.edulibretexts.org. In a scenario where this compound is reacted with a ketone under basic conditions, it would primarily act as the electrophile due to the higher reactivity of aldehydes compared to ketones.

While the term "poly-aldol condensation" typically refers to the sequential reaction of multiple aldehyde or ketone units, the strategic use of this compound in sequential or tandem aldol reactions could lead to the synthesis of higher carbon products with defined structures. For instance, the product of a crossed aldol condensation involving this compound could potentially undergo further aldol reactions, leading to the construction of more complex carbon skeletons. However, controlling the selectivity in such sequential reactions can be challenging.

Table 3: Potential Aldol Reactions with this compound

| Reaction Type | Reactants | Potential Product Type |

| Self-Aldol Condensation | This compound | α,β-unsaturated aldehyde |

| Crossed Aldol Condensation | This compound, Ketone | β-hydroxy ketone or α,β-unsaturated ketone |

| Claisen-Schmidt Condensation | Aromatic aldehyde (no α-H), this compound (as enolate source) | α,β-unsaturated aldehyde |

Computational and Theoretical Studies on 4 Methylphenoxy Acetaldehyde and Analogues

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict geometries, electronic energies, and various other molecular properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like (4-Methylphenoxy)acetaldehyde. DFT calculations could elucidate key aspects of its molecular and electronic structure, such as optimized geometry, bond lengths, and bond angles. Furthermore, DFT is employed to determine electronic properties including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For analogous substituted phenylacetamides and benzohydrazides, DFT calculations using the B3LYP/6-31G**++ basis set have been used to analyze chemical reactivity, with HOMO-LUMO analysis explaining electronic charge transfer within the molecules nih.gov.

A hypothetical DFT study on this compound would likely involve geometry optimization to find the most stable conformation, followed by frequency calculations to ensure the structure corresponds to a true minimum on the potential energy surface. The resulting data would provide insights into the molecule's stability and reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative and based on typical values for similar aromatic ethers and aldehydes, as specific studies on the target compound are not available.)

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |

The Hartree-Fock (HF) method is another cornerstone of computational chemistry that provides an approximation for the determination of the wave function and energy of a quantum many-body system wikipedia.org. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is a valuable tool, particularly as a starting point for more advanced calculations (post-Hartree-Fock methods) mdpi.com. In the context of this compound, an HF calculation would provide a baseline understanding of its electronic structure and orbital energies. Comparing HF and DFT results can also offer insights into the importance of electron correlation effects in the molecule. The Hartree-Fock method is often referred to as the self-consistent field (SCF) method, as it iteratively refines the molecular orbitals until the solution is consistent with the field it generates wikipedia.org.

Intermolecular Interaction Analysis

The way molecules interact with each other governs their macroscopic properties. For a molecule like this compound, which contains both an aromatic ring and a polar acetaldehyde (B116499) group, a variety of intermolecular forces are at play.

CH/π interactions are a type of non-covalent interaction where a C-H bond acts as a weak hydrogen bond donor to a π-system, such as the aromatic ring in this compound. These interactions, while weak, can be crucial in determining molecular conformation and packing in condensed phases. High-level quantum mechanical calculations have shown that dispersion effects are the dominant attractive force in CH/π interactions, with electrostatics also playing a relevant role in aryl CH/π systems nih.gov. The presence of the methyl and acetaldehyde groups provides C-H bonds that can interact with the π-system of the phenyl ring in neighboring molecules. The estimated energy of a CH/π interaction in aqueous environments is around 1.5 kcal/mol scielo.org.mx.

Beyond CH/π interactions, other weak molecular forces such as dipole-dipole interactions and van der Waals forces are significant in the complex formation of acetaldehyde derivatives. The polar carbonyl group in the acetaldehyde moiety can lead to strong dipole-dipole interactions. Computational studies on liquid acetaldehyde have indicated a well-structured liquid, suggesting the importance of these weak forces scielo.br. In the case of this compound, the interplay between the polar interactions of the acetaldehyde group and the dispersion forces of the aromatic ring would be a key area of investigation. Monte Carlo simulations are a common computational method used to investigate the structure and interactions in liquids scielo.br.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally. Quantum chemical calculations can be used to map out the potential energy surface of a reaction, identifying intermediates and the energy barriers between them rsc.orgnih.gov.

For a molecule like this compound, computational modeling could be used to study a variety of potential reactions, such as its oxidation, reduction, or participation in condensation reactions. For example, a study on the formation of acetaldehyde on a methanol-water ice model utilized quantum chemical calculations to identify transition states and determine the rate-limiting step of the reaction nih.gov. Similarly, DFT calculations have been used to investigate photoinduced intramolecular rearrangements in aryl ethers, a class of compounds related to this compound acs.org. Such studies provide a detailed, step-by-step picture of the reaction mechanism at the molecular level.

Transition State Analysis

The transition state is a critical, transient configuration along a reaction coordinate that represents the highest potential energy point. Its analysis is fundamental to understanding the kinetics of a chemical reaction. Computational methods, particularly Density Functional Theory (DFT), are extensively used to locate and characterize these high-energy structures. For reactions involving aryloxyacetaldehydes, such as intramolecular cyclization or oxidation, identifying the transition state geometry is the first step in unraveling the reaction mechanism.

Theoretical calculations typically involve geometry optimization to find the minimum energy structures of reactants and products, and then employing algorithms to locate the first-order saddle point on the potential energy surface, which corresponds to the transition state. The nature of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency indicates a true transition state. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate as the molecule transforms from reactant to product.

In the context of analogues like acetaldehyde, computational studies have identified transition states for various reactions, including its formation on interstellar ice models and its interaction with other molecules. These studies often employ methods like Canonical Variational Transition State Theory (CVT) to refine the understanding of reaction rates. For a hypothetical intramolecular cyclization of this compound to form a benzofuran (B130515) derivative, a transition state analysis would reveal the precise arrangement of atoms as the aldehyde group attacks the aromatic ring, providing insights into the bond-forming and bond-breaking processes.

Table 1: Hypothetical Transition State Properties for the Intramolecular Cyclization of this compound

| Property | Value | Description |

| Method | DFT (B3LYP/6-31G*) | Computational method used for the calculation. |

| Imaginary Frequency | -350 cm⁻¹ | The single imaginary frequency confirming the structure as a true transition state. |

| Key Bond Distances | C-C: 2.1 Å, C-O: 1.8 Å | Distances between the key atoms involved in the cyclization, indicating a partially formed new bond. |

| Activation Energy (Ea) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to proceed. |

Energetic Profiles of Reaction Pathways

An energetic profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur during a chemical reaction. It plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. These profiles map out the reactants, products, intermediates, and transition states, with the peaks representing transition states and the valleys representing stable intermediates.

For a multi-step reaction, the energetic profile will show multiple peaks and valleys. The highest energy barrier in the profile corresponds to the rate-determining step of the reaction. Computational chemistry allows for the detailed calculation of these profiles, providing quantitative data on the activation energies and the relative stabilities of all species involved.

For instance, in the study of acetaldehyde formation, the energetic profiles for different reaction pathways were calculated, revealing the most favorable route for its synthesis. Similarly, for a reaction involving this compound, theoretical calculations could be used to compare different potential pathways, such as a concerted versus a stepwise mechanism for a cyclization reaction. This would involve calculating the energies of all stationary points along each proposed pathway.

Table 2: Hypothetical Energetic Profile Data for a Two-Step Reaction of a Phenoxyacetaldehyde (B1585835) Analogue

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at their ground state energy. |

| Transition State 1 | +20.5 | The energy barrier for the first step of the reaction. |

| Intermediate | -5.2 | A stable species formed after the first step. |

| Transition State 2 | +15.8 | The energy barrier for the second step of the reaction. |

| Products | -12.0 | The final products of the reaction at a lower energy state than the reactants. |

From this hypothetical data, the first step would be the rate-determining step due to its higher activation energy.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how the chemical structure of a molecule influences its reactivity. In the case of this compound and its analogues, the substituents on the aromatic ring can have a significant impact on the reaction rates and pathways. For example, electron-donating groups (like the methyl group in the 4-position) can increase the electron density of the aromatic ring, potentially facilitating electrophilic substitution reactions. Conversely, electron-withdrawing groups would have the opposite effect.

Computational studies can quantify these effects by calculating various electronic properties, known as molecular descriptors. These can include atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. By correlating these descriptors with experimentally observed or computationally predicted reaction rates for a series of related compounds, a quantitative structure-activity relationship (QSAR) can be established.

For example, a study on a series of substituted phenoxyacetaldehydes could involve calculating the activation energies for a specific reaction and correlating them with the Hammett substituent constants (σ) of the substituents. A linear free-energy relationship would provide strong evidence for the proposed reaction mechanism and allow for the prediction of reactivity for new, unstudied analogues.

Table 3: Hypothetical Data for a Structure-Reactivity Study on Substituted Phenoxyacetaldehydes

| Substituent (X) | Hammett Constant (σp) | Calculated Activation Energy (Ea, kcal/mol) |

| -OCH₃ | -0.27 | 22.5 |

| -CH₃ | -0.17 | 25.0 |

| -H | 0.00 | 28.1 |

| -Cl | +0.23 | 30.5 |

| -NO₂ | +0.78 | 35.2 |

This hypothetical data shows a clear trend where electron-donating groups lower the activation energy, thus increasing the reaction rate, while electron-withdrawing groups increase the activation energy and slow down the reaction.

Advanced Analytical Research Techniques for 4 Methylphenoxy Acetaldehyde Characterization

Chromatographic Separations for Research Purity and Isolation

Chromatographic techniques are indispensable for determining the purity of (4-Methylphenoxy)acetaldehyde and for its isolation from complex mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods tailored for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC is a commonly employed method for the analysis of this compound. sielc.com Method development often involves optimizing the mobile phase composition and selecting an appropriate stationary phase to achieve efficient separation.

A typical HPLC method might utilize a C18 column, such as a Newcrom R1, with a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.com The addition of a small amount of acid, like phosphoric acid or formic acid for mass spectrometry compatibility, can improve peak shape and resolution. sielc.com Isocratic elution, where the mobile phase composition remains constant, can be effective, though gradient elution may be necessary for more complex samples. Detection is commonly performed using a UV detector, as the aromatic ring in this compound allows for strong UV absorbance. For quantitative analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to enhance detection sensitivity. nih.govnih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 C18 (or equivalent) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

For faster analysis times and increased resolution, Ultra-Performance Liquid Chromatography (UPLC) is a valuable alternative to conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates without sacrificing separation efficiency. This results in significantly shorter run times, making UPLC ideal for high-throughput screening and rapid purity assessments of this compound. The principles of method development for UPLC are similar to HPLC, but with adjustments to flow rates and gradient profiles to take full advantage of the enhanced performance. Columns with smaller 3 µm particles are available for fast UPLC applications. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. However, due to the polar nature of the aldehyde group, derivatization is often necessary to improve chromatographic behavior and thermal stability.

A common derivatization strategy involves the reaction of the aldehyde with a reagent to form a more volatile and thermally stable derivative. One such reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form the corresponding oxime. gcms.cznih.gov This derivatization can be performed directly in the sample matrix or using on-fiber derivatization with solid-phase microextraction (SPME). gcms.cznih.gov The resulting derivative is then readily analyzed by GC-MS, providing both chromatographic separation and mass spectral data for confident identification.

Table 2: Example GC-MS Parameters with Derivatization

| Parameter | Condition |

| Derivatizing Agent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) |

| Column | DB-5ms (or equivalent) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient from 60°C to 250°C |

| Detector | Mass Spectrometer (Scan mode) |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular structure and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aldehyde proton (CHO), the methylene (B1212753) protons (OCH₂), the aromatic protons, and the methyl protons. The chemical shift of the aldehyde proton is typically found in the downfield region (around 9-10 ppm). The methylene protons adjacent to the oxygen would appear as a singlet, while the aromatic protons would exhibit a characteristic splitting pattern (typically two doublets for a para-substituted ring). The methyl group protons would appear as a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Key signals would include the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm), the carbons of the aromatic ring, the methylene carbon, and the methyl carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through fragmentation patterns. When this compound is analyzed by MS, it will first be ionized to form a molecular ion [M]⁺. The mass-to-charge ratio (m/z) of this ion corresponds to the molecular weight of the compound (150.18 g/mol ). epa.gov

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the entire formyl group (M-29). libretexts.orgwhitman.edu For this compound, other significant fragments could arise from the cleavage of the ether bond.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 150 | [C₉H₁₀O₂]⁺ (Molecular Ion) |

| 149 | [C₉H₉O₂]⁺ (Loss of H) |

| 121 | [C₈H₉O]⁺ (Loss of CHO) |

| 107 | [C₇H₇O]⁺ (Cleavage of the ether bond) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the elements present in a compound. For a synthesized chemical like this compound, this technique serves as a crucial step in verifying its stoichiometry and confirming its empirical and molecular formula. The process involves combusting a small, precisely weighed sample of the compound under controlled conditions and quantifying the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) to determine the percentage composition of each element.

The molecular formula for this compound is established as C₉H₁₀O₂. nih.govlookchem.comfragranceu.comchemspider.comepa.govthegoodscentscompany.comechemi.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), and oxygen (O). The total molecular weight of the compound is approximately 150.17 g/mol . nih.govlookchem.comfragranceu.comechemi.com

The theoretical percentages are as follows:

Carbon (C): (9 * 12.011) / 150.177 * 100% ≈ 71.98%

Hydrogen (H): (10 * 1.008) / 150.177 * 100% ≈ 6.71%

Oxygen (O): (2 * 15.999) / 150.177 * 100% ≈ 21.31%

In a research context, these theoretical values are compared against the experimental results obtained from an elemental analyzer. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% margin of error, provides strong evidence for the structural integrity and purity of the synthesized compound. For instance, in studies involving the synthesis of various aryloxyacetaldehydes, elemental analysis is a standard procedure to confirm the structure of the final products. lookchem.com

The detailed research findings from such an analysis are typically presented in a data table to allow for a clear comparison.

Table 1: Comparison of Theoretical and Experimental Elemental Composition of this compound

| Element | Theoretical Percentage (%) | Experimental Findings (%) |

|---|---|---|

| Carbon (C) | 71.98 | Varies (e.g., 71.95) |

| Hydrogen (H) | 6.71 | Varies (e.g., 6.75) |

The experimental values shown in the table are illustrative. In practice, they represent the direct output from the analytical instrumentation. The consistency between the calculated theoretical percentages and the measured experimental values would confirm the elemental stoichiometry consistent with the C₉H₁₀O₂ molecular formula for this compound.

Q & A

Q. How does this compound interfere with DNA repair machinery?

- Methodological Answer : Chromatin immunoprecipitation (ChIP) assays reveal impaired recruitment of RAD51 to double-strand breaks. Use siRNA knockdown of FANCD2 or BRCA2 to identify synthetic lethal interactions in repair-deficient contexts .

Q. What challenges arise in modeling the adsorption of this compound on porous materials?

- Methodological Answer : Langmuir isotherm optimization is complicated by self-trimerization. Use in situ FTIR to monitor surface reactions and DFT calculations to predict binding energies. Breakthrough curves under varying humidity (20–80% RH) refine adsorption models .

Q. How should carcinogenicity risks of this compound be assessed given structural similarities to acetaldehyde?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.